2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine
Description
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrano[3,2-c]pyrazol-3-amine |
InChI |
InChI=1S/C6H9N3O/c7-6-5-4(8-9-6)2-1-3-10-5/h1-3H2,(H3,7,8,9) |
InChI Key |
PHGCVRICQXXGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=NN2)N)OC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The preparation methods for tetrahydropyrano-fused pyrazole derivatives, including 2,5,6,7-tetrahydropyrano[3,2-c]pyrazol-3-amine, generally involve multicomponent reactions (MCRs) or annulation strategies combining pyrazole precursors with aldehydes and active methylene compounds under catalytic conditions.
Microwave-Assisted Multicomponent Synthesis
Recent advances emphasize green chemistry approaches such as microwave-assisted synthesis for pyrano[2,3-c]pyrazole derivatives, which are structurally related to the target compound.
- Reactants: Ethyl acetoacetate, hydrazine, malononitrile, aldehydes
- Catalyst/Base: Triethylamine
- Techniques: Conventional heating vs. microwave irradiation
- Outcome: Microwave-assisted synthesis significantly reduces reaction time while maintaining good yields, although conventional heating may give slightly higher yields.
| Parameter | Conventional Heating | Microwave-Assisted |
|---|---|---|
| Reaction Time | Longer (hours) | Shorter (minutes) |
| Yield | Slightly higher | Slightly lower |
| Energy Efficiency | Lower | Higher |
This method involves the formation of pyrazolone intermediates from hydrazine and β-ketoesters, followed by condensation with aldehydes and malononitrile, culminating in the cyclization to pyrano[2,3-c]pyrazole derivatives.
Organocatalyzed Formal [3 + 3] Annulation
For stereocontrolled synthesis of tetrahydropyrano[2,3-c]pyrazole scaffolds, organocatalytic methods using bifunctional squaramide catalysts have been developed.
- Reactants: Pyrazolin-5-ones and nitroallylic acetates
- Catalyst: Bifunctional squaramide organocatalyst
- Reaction type: Formal [3 + 3] annulation
- Outcome: Highly stereocontrolled formation of tetrahydropyrano[2,3-c]pyrazoles with two adjacent stereogenic centers
- Advantages: High enantioselectivity and diastereoselectivity, mild conditions
This method provides access to densely substituted tetrahydropyrano[3,2-c]pyrazole derivatives, which can be transformed further into biologically relevant fused heterocycles without loss of stereochemical integrity.
Synthesis via Pyrazole-3-Carboxylic Acid Derivatives
A patented method describes the synthesis of 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid derivatives, which are structurally related to the target compound.
Lithium bis(trimethylsilyl)amide-mediated reaction of tetrahydropyranone with diethyl oxalate in tetrahydrofuran at -70 to -80 °C to form a keto-ester intermediate.
Hydrazine hydrate reaction in glacial acetic acid at 20-30 °C to form the pyrazole ring, yielding ethyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate.
Hydrolysis with lithium hydroxide in ethanol at 40-60 °C to afford the corresponding carboxylic acid.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | Tetrahydropyranone + Diethyl oxalate + LiHMDS | THF, -70 to -80 °C | Keto-ester intermediate |
| 2 | Hydrazine hydrate | Glacial acetic acid, 20-30 °C | Pyrazole ester |
| 3 | LiOH aqueous | Ethanol, 40-60 °C | Pyrazole carboxylic acid |
This method addresses issues of low yield and harsh conditions found in prior art, offering a more scalable and efficient route to tetrahydropyrano-pyrazole derivatives.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent reaction with DTP/SiO2 catalyst | Pyrazolone, aldehyde, malononitrile | Silica-supported dodecatungstophosphoric acid, mild | Green, recyclable catalyst, high yield | Specific to certain pyrazolone derivatives |
| Microwave-assisted MCR | Ethyl acetoacetate, hydrazine, malononitrile, aldehydes | Triethylamine base, microwave irradiation | Short reaction times, energy efficient | Slightly lower yields than conventional heating |
| Organocatalyzed [3 + 3] annulation | Pyrazolin-5-ones, nitroallylic acetates | Bifunctional squaramide catalyst | High stereocontrol, enantioselective | Requires specialized catalyst |
| Lithium bis(trimethylsilyl)amide route | Tetrahydropyranone, diethyl oxalate, hydrazine hydrate | Low temperature, THF solvent | Scalable, avoids harsh conditions | Multi-step, requires low temperature control |
Chemical Reactions Analysis
Nucleophilic Substitution
The amino group (-NH2) at position 3 is a strong nucleophile, enabling reactions such as:
-
Alkylation : Reaction with alkyl halides or chloroacetates to form substituted derivatives (e.g., ethyl chloroacetate reacting via SN2 mechanisms) .
-
Acetylation : Formation of amides or ureas under carbonyl coupling conditions.
Electrophilic Aromatic Substitution
The aromatic pyrazole ring may undergo electrophilic substitution, though steric hindrance from the fused tetrahydropyran ring could limit reactivity. Potential reactions include:
-
Nitration : Introduction of nitro groups at specific positions.
-
Sulfonation : Formation of sulfonic acid derivatives.
Hydrolysis and Functional Group Transformations
Ester groups (if present) can be hydrolyzed to carboxylic acids using bases like lithium hydroxide, as demonstrated in analogous compounds .
Reactivity Analysis
The compound’s reactivity stems from its fused heterocyclic structure and functional groups:
-
Amino group (-NH2) : Participates in nucleophilic reactions, condensation, and deprotonation.
-
Pyrazole ring : Susceptible to electrophilic substitution, though regioselectivity may vary due to steric and electronic effects.
-
Tetrahydropyran ring : Can undergo oxidation, reduction, or epoxide formation depending on substitution patterns.
Biological and Chemical Significance
Pyrazole derivatives, including pyranopyrazoles, exhibit diverse biological activities, including:
-
Anti-inflammatory and anticancer properties : Pyrazole moieties are known to inhibit kinases (e.g., Aurora-A kinase) and induce apoptosis .
-
Antimicrobial activity : Substituted pyrazoles often exhibit broad-spectrum antibacterial effects.
Comparative Reaction Data
Scientific Research Applications
2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The provided evidence focuses on thieno[3,2-c]pyrazol-3-amine derivatives (e.g., compounds 16a–16e, 17a–17d), which share a fused thiophene-pyrazole core but lack the pyran ring. Key structural and functional differences include:
- Substituent Effects: In thieno derivatives, acyl groups (e.g., cyclopropanecarbonyl, isobutyryl) enhance GSK-3β inhibitory activity (IC50: 3.1–4.4 nM), while sulphonyl groups reduce potency (>10-fold loss) . Meta-substitution on the pyridine ring in thieno derivatives (e.g., 17a–17d) reduces activity by ~4-fold compared to para-substituted analogs .
Table 1: Comparative Analysis of Thieno[3,2-c]pyrazol-3-amine Derivatives
Pharmacokinetic and Selectivity Considerations
- Pyrano Derivatives: The pyran ring may improve metabolic stability and blood-brain barrier penetration compared to thieno analogs, though experimental validation is needed.
Biological Activity
2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine is a bicyclic compound that combines a pyrazole ring with a tetrahydropyran moiety. This unique structure has garnered interest in medicinal chemistry due to its potential biological activities and chemical reactivity. The compound's heteroatom composition contributes significantly to its interactions with biological targets.
Chemical Structure and Properties
The chemical formula of this compound is . Its structural features include:
- Bicyclic framework : The fusion of the tetrahydropyran and pyrazole rings enhances its biological activity.
- Heteroatoms : The presence of nitrogen and oxygen atoms plays a crucial role in its reactivity and interaction with biological systems.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Notable areas of investigation include:
-
Anticancer Activity :
- Several studies have reported the effectiveness of pyrazole derivatives in inhibiting cancer cell proliferation. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines such as MCF7 and NCI-H460.
- A specific derivative demonstrated an IC50 value of 3.79 µM against MCF7 cells, indicating significant anticancer potential .
-
Anti-inflammatory Properties :
- Pyrazole derivatives have been explored for their anti-inflammatory effects. Some compounds have been shown to inhibit pro-inflammatory mediators in vitro.
-
Antioxidant Activity :
- The antioxidant properties of this compound are under investigation, with preliminary results suggesting it may scavenge free radicals effectively.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate enzyme activities or receptor functions through binding interactions that alter cellular pathways.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods including:
- Multicomponent Reactions : Utilizing green chemistry approaches to enhance yield and reduce environmental impact.
- Microwave-Assisted Synthesis : This method has been shown to significantly reduce reaction times while maintaining high yields .
Comparative Analysis of Related Compounds
The following table compares this compound with other structurally related compounds regarding their biological activities:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 1H-Pyrazol-3-amine | Pyrazole ring | Diverse substituent potential |
| Tetrahydropyrano[4,3-c]pyrazole | Fused tetrahydropyran and pyrazole | Distinct biological activity |
| Pyrazolo[3,4-d]thiazole | Thiazole fused with pyrazole | Antimicrobial properties |
| Pyrazolo[1,5-a]pyrimidine | Pyrimidine fused with pyrazole | Anti-tumor activity |
Case Studies
Recent studies have focused on evaluating the anticancer potential of derivatives based on the pyrazole structure. For example:
- Study on Anticancer Efficacy :
- Mechanistic Insights :
- Investigations into the molecular mechanisms revealed that certain derivatives induce apoptosis in cancer cells via activation of caspase pathways.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,5,6,7-Tetrahydropyrano[3,2-c]pyrazol-3-amine derivatives, and how can their purity be validated?
- Methodological Answer: The synthesis typically involves cyclocondensation reactions starting with thieno[3,2-c]pyrazol-3-amine precursors, followed by functionalization at specific positions (e.g., introducing substituents via nucleophilic substitution or coupling reactions). Purity validation requires high-performance liquid chromatography (HPLC) (>95% purity threshold) and structural confirmation via ¹H/¹³C NMR spectroscopy to ensure correct regiochemistry and absence of byproducts. For example, derivatives like Compounds 16a–18j were synthesized using these methods and validated via spectral data .
Q. Which spectroscopic techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., amine protons at δ 3.2–4.0 ppm) and carbon backbone integrity.
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS to detect [M+H]⁺ ions).
- HPLC with UV/Vis detection : To assess purity and stability under varying pH/temperature conditions.
These methods were critical in characterizing derivatives such as Compound 17d and 18d for GSK-3β inhibition studies .
Q. What primary biological targets are associated with this compound in neurodegenerative disease research?
- Methodological Answer: The compound and its derivatives (e.g., 16a–18j) are designed to inhibit glycogen synthase kinase-3β (GSK-3β) , a key enzyme in Alzheimer’s disease pathology. Activity is assessed via:
- In vitro kinase assays : Measuring IC₅₀ values using recombinant GSK-3β and ATP-competitive substrates.
- Cellular models : Testing tau hyperphosphorylation reduction in SH-SY5Y neuronal cells.
Derivatives like Compound 16d showed IC₅₀ values <50 nM in enzymatic assays, with cellular efficacy confirmed via Western blot .
Advanced Research Questions
Q. How can researchers optimize the inhibitory activity of this compound derivatives against GSK-3β through structural modifications?
- Methodological Answer: Optimization strategies include:
- Substituent engineering : Introducing electron-withdrawing groups (e.g., fluorine at position R⁴) to enhance binding affinity, as seen in Compound 18m (IC₅₀ = 14 nM).
- Ring-system diversification : Replacing the pyran ring with a thieno group (e.g., Compound 17c) to improve solubility while retaining potency.
- SAR studies : Systematic variation of R-groups to map interactions with the ATP-binding pocket (e.g., hydrophobic residues vs. polar interactions). Computational docking (e.g., AutoDock Vina) can guide rational design .
Q. How should contradictory data between in vitro enzyme inhibition and cellular efficacy be addressed?
- Methodological Answer: Discrepancies may arise from:
- Cell permeability : Measure logP values (e.g., >2.5 for blood-brain barrier penetration) and use PAMPA assays to assess passive diffusion.
- Off-target effects : Perform kinome-wide profiling (e.g., using SelectScreen® kinase panels) to ensure selectivity.
- Metabolic stability : Incubate compounds with liver microsomes to identify susceptibility to CYP450 enzymes.
For example, Compound 16e showed strong in vitro activity (IC₅₀ = 30 nM) but reduced cellular efficacy due to poor permeability, resolved by adding a methyl group to increase lipophilicity .
Q. What experimental frameworks are recommended for evaluating the therapeutic potential of these derivatives in vivo?
- Methodological Answer: A tiered approach includes:
- Pharmacokinetics (PK) : Assess bioavailability, half-life, and brain penetration in rodent models via LC-MS/MS.
- Toxicity screening : Acute toxicity (LD₅₀) and chronic dosing studies (28-day) to identify hepatotoxicity risks.
- Behavioral assays : Use transgenic AD mouse models (e.g., APP/PS1) to test cognitive improvement via Morris water maze or novel object recognition tests.
Derivatives like Compound 18n demonstrated reduced Aβ plaque burden in vivo, correlating with GSK-3β inhibition .
Data Analysis and Validation
Q. How can researchers resolve conflicting data in dose-response relationships across different assay platforms?
- Methodological Answer:
- Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity measurements.
- Replicate consistency : Perform triplicate runs with blinded analysis to minimize operator bias.
- Cross-platform validation : Compare results from fluorescence-based (e.g., ADP-Glo™) and radiometric (³³P-ATP) assays.
For instance, Compound 18h showed variability in IC₅₀ values (20–40 nM) across platforms, resolved by standardizing ATP concentrations to 10 μM .
Synthetic and Analytical Challenges
Q. What strategies mitigate degradation of this compound derivatives during storage?
- Methodological Answer:
- Lyophilization : Store compounds as lyophilized powders under argon at -80°C to prevent hydrolysis.
- Stability testing : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance shelf life.
Compound 17d retained >90% purity after 6 months using these protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
